molecular formula C11H12 B105611 2-Ethyl-1h-indene CAS No. 17059-50-6

2-Ethyl-1h-indene

Cat. No.: B105611
CAS No.: 17059-50-6
M. Wt: 144.21 g/mol
InChI Key: BSHJHVHMLRKHBZ-UHFFFAOYSA-N
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Description

2-Ethyl-1H-indene is an organic compound with the molecular formula C₁₁H₁₂. It is a derivative of indene, characterized by the presence of an ethyl group at the second position of the indene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-1H-indene can be synthesized through the ethylation of 1H-indene. This process typically involves the reaction of 1H-indene with ethylating agents such as ethyl bromide or ethyl iodide. The reaction is often carried out in an inert atmosphere, with catalysts like palladium or nickel to facilitate the process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Products include 2-ethylindanone and 2-ethylindanoic acid.

    Reduction: Products include 2-ethylindane.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

2-Ethyl-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1H-indene depends on the specific reactions it undergoes. In general, its effects are mediated through interactions with molecular targets such as enzymes and receptors. The ethyl group at the second position of the indene ring can influence the compound’s reactivity and binding affinity, affecting the overall reaction pathways.

Comparison with Similar Compounds

    1H-Indene: The parent compound without the ethyl group.

    2-Methyl-1H-Indene: A similar compound with a methyl group instead of an ethyl group.

    2-Propyl-1H-Indene: A compound with a propyl group at the second position.

Uniqueness: 2-Ethyl-1H-indene is unique due to the presence of the ethyl group, which can alter its chemical properties and reactivity compared to its analogs. This modification can lead to differences in boiling points, solubility, and reaction outcomes, making it a valuable compound in specific synthetic applications .

Properties

IUPAC Name

2-ethyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-2-9-7-10-5-3-4-6-11(10)8-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHJHVHMLRKHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342485
Record name 2-ethyl-1h-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17059-50-6
Record name 2-ethyl-1h-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromoindene (8.1235 g, 0.04211 moles) and Ni(dppp)Cl2 (0.1536 g, 2.83×10-4 moles) were stirred in diethylether (100 mL) at -78° C. under a nitrogen atmosphere as ethylMgBr (0.045 moles, 15.00 mL of 3.0 M solution in diethylether) was added. The dry-ice bath was then removed and the reaction mixture allowed to warm to room temperature. The reaction mixture started off as a heterogeneous brick-red color and then turned to a homogeneous yellow/gold solution and then back to the heterogeneous brick-red mixture during the course of the warm-up. Gas chromatographic analysis after 2 hours of stirring at room temperature showed that the reaction was substantially quantitative. After the reaction period the mixture was poured onto ice and then extracted with 1 M HCL (1×100 mL) and 1 M NaHCO3 (1×100 mL) and then dried with MgSO4 and filtered. The desired product was isolated as a light yellow oil (5.65 g, 93.1 percent).
Quantity
8.1235 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1536 g
Type
catalyst
Reaction Step One
Name
Yield
93.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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